Zinc,(3,4-dichlorophenyl)iodo-
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Overview
Description
Zinc,(3,4-dichlorophenyl)iodo- is a chemical compound with the molecular formula C6H3Cl2IZnThis compound is a zinc-organic reagent commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(3,4-dichlorophenyl)iodo- typically involves the reaction of 3,4-dichloroiodobenzene with zinc dust in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of Zinc,(3,4-dichlorophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc,(3,4-dichlorophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form simpler zinc compounds.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Zinc,(3,4-dichlorophenyl)iodo- has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Zinc,(3,4-dichlorophenyl)iodo- in cross-coupling reactions involves the formation of a zinc-carbon bond, which then participates in the transmetalation step with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 2,4-Dichlorophenylzinc iodide
- 4-Bromophenylzinc iodide
Uniqueness
Zinc,(3,4-dichlorophenyl)iodo- is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
Molecular Formula |
C6H3Cl2IZn |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
zinc;1,2-dichlorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
LFGUNQYPHRJOML-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
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